Tantalum(5+) oxalate

Solution processing Aqueous synthesis Precursor stability

Tantalum(5+) oxalate (CAS 31791-37-4) is a tantalum–oxalate coordination compound with the molecular formula C₁₀O₂₀Ta₂ and a molecular weight of approximately 801.99 g/mol. It belongs to the class of water‑soluble tantalum carboxylate precursors that are primarily used in the preparation of high‑purity tantalum oxide (Ta₂O₅), mixed‑metal oxide ceramics, and catalysts.

Molecular Formula C10O20Ta2
Molecular Weight 801.99 g/mol
CAS No. 31791-37-4
Cat. No. B1619454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum(5+) oxalate
CAS31791-37-4
Molecular FormulaC10O20Ta2
Molecular Weight801.99 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ta+5].[Ta+5]
InChIInChI=1S/5C2H2O4.2Ta/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;/q;;;;;2*+5/p-10
InChIKeyOSYUGTCJVMTNTO-UHFFFAOYSA-D
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tantalum(5+) Oxalate (CAS 31791-37-4) – Core Identifiers and Compound Class for Strategic Sourcing


Tantalum(5+) oxalate (CAS 31791-37-4) is a tantalum–oxalate coordination compound with the molecular formula C₁₀O₂₀Ta₂ and a molecular weight of approximately 801.99 g/mol [1]. It belongs to the class of water‑soluble tantalum carboxylate precursors that are primarily used in the preparation of high‑purity tantalum oxide (Ta₂O₅), mixed‑metal oxide ceramics, and catalysts [2]. Unlike many other tantalum precursors, this compound is available both as a solid powder and as a stable, high‑concentration aqueous solution, which significantly expands its utility in aqueous‑based and low‑temperature processing routes .

Why Tantalum(5+) Oxalate (CAS 31791-37-4) Cannot Be Casually Replaced with Other Tantalum or Niobium Precursors


Superficial substitution of tantalum(5+) oxalate with other tantalum sources—such as tantalum(V) ethoxide, tantalum(V) chloride, or niobium oxalate—is technically unsound due to fundamentally divergent solubility profiles, hydrolytic stability, and thermal decomposition pathways. For instance, tantalum(V) ethoxide decomposes instantly in water, limiting it to strictly non‑aqueous processing [1], while tantalum(V) chloride releases corrosive HCl upon hydrolysis and requires rigorous moisture exclusion [2]. Niobium oxalate, despite sharing a similar ligand set, exhibits distinct electrophoretic mobility and precipitation behavior that precludes interchangeable use in separation or co‑precipitation workflows [3]. The quantitative evidence below substantiates why tantalum(5+) oxalate must be evaluated on its own technical merits rather than treated as a drop‑in replacement for other in‑class compounds.

Quantitative Differentiation of Tantalum(5+) Oxalate (CAS 31791-37-4) Against Closest Analogs and In‑Class Candidates


Aqueous Solubility and Water‑Based Processability vs. Tantalum(V) Ethoxide and Tantalum(V) Chloride

Tantalum(5+) oxalate is supplied as a completely clear, water‑based solution containing 12% tantalum without any added organic solvents . In contrast, tantalum(V) ethoxide decomposes upon contact with water [1], and tantalum(V) chloride hydrolyzes rapidly, releasing corrosive HCl gas [2]. This stark difference in hydrolytic stability means that only tantalum oxalate can be directly incorporated into aqueous formulations—such as those used in sol–gel, co‑precipitation, and atomic‑level mixing—without immediate decomposition or the need for anhydrous handling protocols.

Solution processing Aqueous synthesis Precursor stability

High Tantalum Loading in Concentrated Aqueous Solution vs. Typical Tantalum Precursor Solutions

Patented methods demonstrate that concentrated aqueous tantalum oxalate solutions can achieve tantalum concentrations equivalent to at least 100 g/L Ta₂O₅ [1]. Commercially available tantalum oxalate solutions are standardized at 12% tantalum content . This high metal loading is not readily achievable with many alternative tantalum precursors—for example, tantalum(V) ethoxide must be diluted in organic solvents and is typically used at lower effective metal concentrations due to viscosity and stability constraints. The high tantalum content of oxalate solutions reduces the volume of precursor required per batch and minimizes the burden of solvent removal during subsequent thermal processing.

Precursor concentration Material synthesis Process efficiency

High Ta Ion Purity and Extended Shelf Life of Aqueous Oxalate Precursors vs. Hydrolytically Unstable Alternatives

Water‑soluble tantalum carboxylate precursors—including tantalum oxalate—have been characterized as exhibiting Ta ion purity exceeding 99.0 wt% and demonstrating long shelf life [1]. In contrast, precursors like tantalum(V) chloride and tantalum(V) ethoxide are highly moisture‑sensitive; exposure to ambient humidity leads to partial hydrolysis and the gradual accumulation of oxychloride or oxo‑alkoxide impurities, which degrade precursor quality over time and can introduce defects into final films or ceramics. The high purity and ambient stability of tantalum oxalate solutions reduce the need for stringent inert‑atmosphere storage and minimize batch‑to‑batch variability caused by slow degradation.

Precursor purity Shelf life Quality control

Thermal Decomposition Pathway to Ta₂O₅ and TaC vs. Alternative Precursor Classes

The thermal decomposition behavior of tantalum oxalate has been characterized under both oxidative and carbothermal conditions. When heated in air, tantalum oxalate converts to tantalum pentoxide (Ta₂O₅) upon calcination [1]. Under carbothermal conditions (in the presence of carbon), the TaC phase begins to form at 900 °C, with complete conversion to TaC achieved at 1050 °C after 6 hours, yielding composite powders with particle sizes smaller than 200 nm [2]. This well‑defined, two‑stage thermal behavior (oxide formation at moderate temperature; carbide formation at elevated temperature under reducing conditions) contrasts with tantalum chloride, which requires careful hydrolysis control and can leave residual chlorine that acts as a semiconductor dopant. Tantalum ethoxide, while volatile and suitable for CVD, produces carbon contamination in deposited films if oxidation is incomplete. The oxalate route offers a chlorine‑free decomposition pathway that is particularly advantageous when halide contamination must be strictly avoided.

Thermal decomposition Carbothermal reduction Nanopowder synthesis

Quantitative Electrophoretic Separation from Niobium Oxalate Complexes

Tantalum oxalate complexes can be analytically separated from niobium oxalate complexes using paper electrophoresis. Under optimized conditions (0.2–0.4 M ammonium hydrogen oxalate, pH 1.8–2.4, 0.05 M ammonium hydrogen citrate buffer, pH 3.0, potential gradient ~16 V cm⁻¹), a clean separation is achieved within 30 minutes, yielding distinct lilac (niobium) and yellow (tantalum) bands [1]. The method permits detection of as little as 0.3 µg of tantalum or niobium after separation from up to 13 µg of the other metal, with an upper separation capacity of 50 µg of tantalum on a 1.5 × 20 cm paper strip [1]. This well‑characterized electrophoretic behavior is specific to the oxalate complexes and provides a quantitative basis for quality control in niobium/tantalum separation processes.

Analytical separation Trace analysis Niobium removal

Conversion to Ta₂O₅ at Lower Temperature vs. Chloride and Alkoxide CVD Routes

Tantalum oxalate solutions can be used to deposit Ta₂O₅ films via sol–gel spin coating, with crystallization occurring at temperatures below 400 °C [1]. In contrast, chemical vapor deposition (CVD) of Ta₂O₅ using tantalum ethoxide typically requires substrate temperatures of 600–700 °C to achieve crystalline orthorhombic β‑Ta₂O₅ films [2]. The lower processing temperature of the oxalate‑based sol–gel route makes it compatible with temperature‑sensitive substrates (e.g., glass, polymers) and reduces thermal budget in semiconductor manufacturing. Furthermore, the oxalate route avoids the carbon contamination issues sometimes associated with incomplete oxidation of metalorganic CVD precursors.

Thin film deposition Solution processing Dielectric materials

High‑Value Research and Industrial Applications Where Tantalum(5+) Oxalate (CAS 31791-37-4) Delivers Documented Technical Advantage


Aqueous Sol–Gel Deposition of Ta₂O₅ Thin Films for Dielectric and Optical Coatings

The water solubility and hydrolytic stability of tantalum(5+) oxalate enable the preparation of aqueous sol–gel precursor solutions that are spin‑coated or dip‑coated onto substrates. These films remain amorphous at temperatures below 400 °C and crystallize into Ta₂O₅ upon further heating [1]. This aqueous route eliminates the need for organic solvents and anhydrous handling required by alkoxide precursors, reducing both processing cost and environmental footprint. The lower crystallization temperature relative to CVD routes (600–700 °C) makes the process compatible with temperature‑sensitive substrates such as ITO‑coated glass and flexible polymers [2].

Synthesis of Ultrafine Tantalum Carbide (TaC) Powders for Hard Metals and Cutting Tools

Tantalum oxalate solutions serve as a halide‑free tantalum source for the carbothermal synthesis of TaC. Under a reducing atmosphere with a carbon source, the TaC phase begins to form at 900 °C, with complete conversion achieved after 6 hours at 1050 °C [1]. The resulting TaC–Co composite powders exhibit particle sizes below 200 nm, making them suitable for the production of fine‑grained cemented carbides with enhanced hardness and wear resistance. The oxalate route avoids chlorine residues that can embrittle grain boundaries or corrode processing equipment during sintering.

Co‑Precipitation of Multi‑Component Oxide Ceramics and Catalysts

The ability to provide tantalum as a stable, high‑purity (>99.0 wt%) aqueous solution at concentrations up to 12 % Ta enables atomic‑level mixing with other metal ions (e.g., Sr²⁺, Bi³⁺, Zn²⁺) during co‑precipitation [1][2]. This is particularly valuable for the synthesis of complex ferroelectric oxides such as SrBi₂Ta₂O₉ (SBT) for non‑volatile memory applications, where homogeneous cation distribution is critical for achieving consistent ferroelectric properties . The long shelf life of the oxalate solution also ensures batch‑to‑batch reproducibility in manufacturing environments.

Analytical Quality Control and Trace Tantalum/Niobium Separation

For laboratories requiring quantification of tantalum in the presence of niobium—or vice versa—the oxalate complexes offer a well‑defined electrophoretic separation method. Using paper electrophoresis under standardized conditions, Ta and Nb oxalate complexes can be resolved into distinct colored bands within 30 minutes, with a detection limit of 0.3 µg for either element [1]. This method is particularly useful for verifying the purity of tantalum precursors destined for electronic‑grade applications, where even trace niobium contamination can alter dielectric or superconducting properties.

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